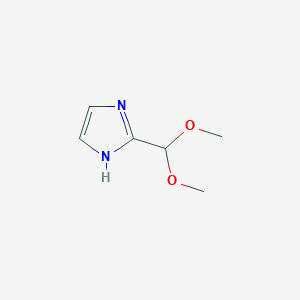

2-(dimethoxymethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-7-3-4-8-5/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSLAGQNEMWAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472733 | |

| Record name | 2-(dimethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112655-19-3 | |

| Record name | 2-(dimethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies of 2 Dimethoxymethyl 1h Imidazole and Analogues

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structure and electronic properties of imidazole (B134444) derivatives. tandfonline.comnih.gov These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the minimum energy) is determined. For 2-(dimethoxymethyl)-1H-imidazole, this process involves finding the optimal bond lengths, bond angles, and dihedral angles.

The presence of the flexible dimethoxymethyl group at the C2 position introduces conformational complexity. The rotation around the C2-C(acetal) and C(acetal)-O bonds can lead to different conformers with varying energies. A potential energy surface scan, which involves systematically changing specific dihedral angles and calculating the energy at each step, can be used to identify the most stable conformer(s). nih.gov The imidazole ring itself is a planar, five-membered aromatic heterocycle. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2-N3 | 1.32 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.36 Å | |

| C5-N1 | 1.37 Å | |

| C2-C6 | 1.51 Å | |

| C6-O1 | 1.42 Å | |

| C6-O2 | 1.42 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| C2-N3-C4 | 107.5° | |

| N3-C4-C5 | 109.0° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-C2 | 106.0° | |

| Dihedral Angle | N1-C2-C6-O1 | ~60° (gauche) |

| N1-C2-C6-O2 | ~-60° (gauche) |

Note: The values in this table are illustrative and based on typical values for imidazole derivatives. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.comirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. irjweb.com For imidazole derivatives, the HOMO is typically a π-orbital distributed over the imidazole ring, while the LUMO is a π*-orbital. rsc.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.3 |

| ELUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.8 |

Note: These values are hypothetical and serve as an example based on data for similar imidazole derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.comirjweb.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack. For this compound, the most negative potential (red) is expected to be located around the N3 atom of the imidazole ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. tandfonline.com The hydrogen atom on the N1 nitrogen would exhibit a positive potential (blue), making it susceptible to deprotonation by a base. The oxygen atoms of the dimethoxymethyl group would also show negative potential.

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. irjweb.com

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.4 |

| Chemical Hardness (η) | 2.9 |

| Electrophilicity Index (ω) | 2.0 |

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). For imidazole derivatives, the absorption spectra are typically characterized by π→π* transitions. rsc.org

Nuclear Magnetic Resonance (NMR) chemical shift prediction is another powerful application of computational chemistry. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.gov Comparing calculated and experimental ¹H and ¹³C NMR spectra can help in structure elucidation and in understanding the electronic environment of the different nuclei. mdpi.com For this compound, calculations can predict the chemical shifts for the protons and carbons of the imidazole ring and the dimethoxymethyl substituent. The tautomeric equilibrium of the N-H proton in the imidazole ring can also be studied, as it influences the NMR chemical shifts. nih.gov

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~210 nm | ~208 nm |

| ¹³C NMR (GIAO) | C2 | ~145 ppm | Varies |

| C4 | ~128 ppm | Varies | |

| C5 | ~120 ppm | Varies | |

| C(acetal) | ~95 ppm | Varies | |

| OCH₃ | ~55 ppm | Varies | |

| ¹H NMR (GIAO) | H4/H5 | ~7.1-7.7 ppm | Varies |

| CH(acetal) | ~5.5 ppm | Varies | |

| OCH₃ | ~3.4 ppm | Varies |

Mechanistic Insights from Computational Modeling

Computational modeling provides profound insights into reaction mechanisms by exploring the potential energy surface (PES) of a chemical reaction. For imidazole and its analogues, this involves mapping the energy of the system as the geometry changes from reactants to products. A key application is studying reactions with atmospheric oxidants like the hydroxyl radical (•OH), which is crucial for understanding the environmental fate of these compounds. acs.org

Potential energy surface scans are performed to identify stationary points, including local minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). By characterizing the transition state structure and its associated energy (the activation energy or energy barrier), the feasibility and rate of a particular reaction pathway can be predicted. rsc.org

For the reaction of imidazole with •OH, two primary pathways are considered: •OH addition to the carbon atoms of the ring and hydrogen atom abstraction from the N-H or C-H bonds. acs.org Calculations, often using methods like M06-2X with an aug-cc-pVTZ basis set, have shown that •OH addition channels are generally more favorable due to significantly lower free energy barriers compared to hydrogen abstraction. acs.orgrsc.org For instance, the attack of the hydroxyl radical onto the C2, C4, and C5 positions of the imidazole ring proceeds through distinct transition states with quantifiable energy barriers. rsc.org

The characterization of these transition states confirms the lowest energy path for the reaction, providing a detailed, step-by-step understanding of the mechanism at a molecular level.

Table 2: Calculated Activation Energies for Hydroxyl Radical Attack on Imidazole Data from studies on the parent imidazole ring, serving as a model for substituted analogues.

| Reaction Pathway | Position of Attack | Activation Energy (kcal/mol) |

|---|---|---|

| •OH Addition | C2 | 3.44 - 5.97 |

| •OH Addition | C4 | 3.44 - 5.97 |

| •OH Addition | C5 | 3.44 - 5.97 |

| H Abstraction | C4-H | 5.86 |

| H Abstraction | C2-H | 6.07 |

| H Abstraction | C5-H | 7.61 |

Source: Data derived from computational studies on imidazole oxidation. acs.orgrsc.org

Following the identification of transition states, reaction coordinate analysis provides a continuous path linking reactants to products. This intrinsic reaction coordinate (IRC) calculation confirms that the identified transition state correctly connects the desired reactants and products. Furthermore, this analysis yields the reaction energy (ΔG), indicating whether the reaction is thermodynamically favorable (exothermic or endothermic). acs.org

From the calculated energy barriers and thermodynamic data, reaction rate constants can be computed using transition state theory. These theoretical rate constants can then be compared with experimental values, validating the computational model. For example, the calculated total rate constant for the reaction of imidazole with •OH at 298 K is 5.65 × 10⁹ M⁻¹ s⁻¹, which aligns with experimental findings and suggests that the oxidation of imidazole in environments where oxidants are present can be efficient. acs.org

Computational Design and Structure-Activity Relationship (SAR) Studies

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For analogues of this compound, computational design and Quantitative Structure-Activity Relationship (QSAR) studies are used to build predictive models that correlate chemical structure with biological activity or physical properties. rsc.orgresearchgate.net

The process begins by generating a dataset of imidazole analogues with known activities (e.g., inhibitory concentrations like IC₅₀). researchgate.net For each molecule, a set of numerical parameters, or molecular descriptors, are calculated. These can include electronic descriptors (e.g., dipole moment, HOMO-LUMO energy gap), steric descriptors (e.g., molecular volume), and topological indices. researchgate.netresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that links these descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the design process and reduces costs. researchgate.net

For instance, 2D and 3D-QSAR studies on imidazole derivatives have been successfully used to design novel anticancer agents. researchgate.net These models provide insights into the structural features that enhance potency, such as the specific substitutions on the imidazole ring that lead to better interactions with a biological target. rsc.orgresearchgate.net

Table 3: Example of a 2D-QSAR Model for Anticancer Activity of Imidazole Analogues This table represents a hypothetical model based on published QSAR studies to illustrate the concept.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Equation | pIC₅₀ = 0.85(Descriptor A) - 1.2(Descriptor B) + 5.4 | Mathematical model correlating descriptors to biological activity (pIC₅₀). |

| r² (Correlation Coefficient) | 0.92 | Indicates that 92% of the variance in activity is explained by the model. |

| q² (Cross-validation r²) | 0.85 | A high value indicates good internal predictive ability of the model. |

| F-test value | 36.46 | A high value indicates the statistical significance of the regression model. |

Source: Based on methodologies reported in QSAR studies of imidazole derivatives. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 2-(dimethoxymethyl)-1H-imidazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to confirm the specific arrangement of atoms.

A comprehensive structural assignment for this compound is achieved through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, characteristic signals are expected for the imidazole (B134444) ring protons (H4 and H5), the methine proton of the acetal (B89532) group (CH), the methoxy (B1213986) protons (OCH₃), and the N-H proton of the imidazole ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Due to rapid tautomerism common in N-unsubstituted imidazoles, the signals for the H4 and H5 protons may appear broadened or as an averaged signal. hmdb.ca The N-H proton signal is often broad and may exchange with deuterated solvents.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the C2, C4, and C5 carbons of the imidazole ring, the acetal carbon (CH), and the methoxy carbons (OCH₃). The chemical shift of C2 is typically found further downfield compared to C4 and C5 due to its position between two nitrogen atoms. Fast tautomerization can sometimes lead to peak broadening for the C4 and C5 carbons, making them difficult to detect in conventional ¹³C NMR spectra. hmdb.ca

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for probing the electronic structure of the imidazole ring. rsc.org It can differentiate between the two nitrogen environments (the pyrrole-type N1 and the pyridine-type N3). nist.gov However, the tautomerism involving the proton on N1 results in an equilibrium between two forms, and the observed ¹⁵N chemical shifts are an average of the two states, which complicates the spectra. x-mol.com Solid-state NMR or specialized techniques may be required to study the individual tautomers. ipb.pt

The following table provides predicted NMR data for this compound based on its structure and typical values for analogous compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁵N Chemical Shift (δ, ppm) |

| N1-H | 12.5 (broad s) | - | ~175 (averaged with N3) |

| C2 | - | 148.5 | - |

| N3 | - | - | ~250 (averaged with N1) |

| C4 | 7.10 (d, J=1.2 Hz) | 122.0 (averaged with C5) | - |

| C5 | 7.10 (d, J=1.2 Hz) | 122.0 (averaged with C4) | - |

| CH(OCH₃)₂ | 5.60 (s) | 101.0 | - |

| OCH₃ | 3.35 (s) | 54.0 | - |

| Predicted data is illustrative and based on structural analysis and known data for similar compounds. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. nist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the H4 and H5 protons of the imidazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (¹JCH). beilstein-journals.org This experiment would definitively link the proton signals to their corresponding carbon signals, for example, connecting the signal at δH ~7.10 ppm to the C4/C5 carbon signal at δC ~122.0 ppm, the methine proton at δH ~5.60 ppm to the acetal carbon at δC ~101.0 ppm, and the methoxy protons at δH ~3.35 ppm to the methoxy carbons at δC ~54.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically ²JCH and ³JCH) between protons and carbons, which is essential for connecting different parts of the molecule. rsc.org Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the methine proton (CH) to the C2 carbon of the imidazole ring.

Correlations from the methoxy protons (OCH₃) to the acetal carbon (CH).

Correlations from the H4/H5 protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. This can be used to confirm spatial relationships and stereochemistry. A NOESY spectrum could show a correlation between the methine proton (CH) and the imidazole ring protons (H4/H5), confirming the proximity of the dimethoxymethyl substituent to the ring.

For challenging systems like imidazoles, advanced NMR methods can provide enhanced clarity. Due to the presence of a labile N-H proton, solvent suppression techniques are often necessary when running spectra in protic solvents. For imidazoles that exhibit complex tautomeric equilibria or exist in intricate biological matrices, specialized pulse sequences can be employed. rsc.org Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to analyze mixtures by separating the NMR signals of different components based on their diffusion rates. Furthermore, computational methods such as GIAO (Gauge-Including Atomic Orbital) can be used to calculate theoretical chemical shifts, which, when compared with experimental data, provide a higher level of confidence in the structural assignment. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₆H₁₀N₂O₂. HRMS analysis would be expected to find a protonated molecule [M+H]⁺ with a measured m/z value that closely matches the calculated exact mass.

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Calculated Exact Mass [M] | 142.07423 |

| Calculated m/z for [M+H]⁺ | 143.08151 |

| Calculated m/z for [M+Na]⁺ | 165.06345 |

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor or parent ion) and subjecting it to fragmentation to produce a series of product or fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For the protonated molecule of this compound ([M+H]⁺, m/z 143.08), a plausible fragmentation pathway would involve the loss of neutral molecules such as methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the dimethoxymethyl group.

A key fragmentation would be the loss of a methoxy radical followed by formaldehyde, or the loss of a methanol molecule, leading to characteristic fragment ions. Analyzing these fragments helps to confirm the presence and connectivity of the dimethoxymethyl substituent at the C2 position of the imidazole ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 143.08 [M+H]⁺ | 111.06 | CH₃OH (32.02) | [2-(methoxymethyl)-1H-imidazolium]⁺ |

| 143.08 [M+H]⁺ | 97.04 | 2 x CH₃OH (64.04) via intermediate | [2-methyl-1H-imidazolium]⁺ (after rearrangement) |

| 111.06 | 81.04 | CH₂O (30.02) | [1H-imidazole-2-carbaldehyde+H]⁺ |

| This table presents a hypothetical fragmentation pathway for illustrative purposes. |

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-HRMS, GC-MS) for Purity and Impurity Profiling

Hyphenated techniques that couple the separation power of chromatography with the sensitive detection and structural information provided by mass spectrometry are crucial for the analysis of this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the non-targeted analysis of complex mixtures, enabling the detection and identification of a wide array of compounds. For imidazole-containing samples, LC-HRMS can separate the target compound from related impurities and degradation products. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the determination of elemental compositions for the parent ion and its fragments, facilitating the identification of unknown impurities. The development of multi-analyte methods using LC-HRMS allows for the simultaneous quantification of numerous substances in various matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile and thermally stable compounds. A 5% phenyl methyl siloxane column is often suitable for the analysis of a broad range of substances, including those related to food contact materials. nih.gov The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries. hmdb.caresearchgate.net GC-MS is effective for the determination of various substances and can be optimized for sensitivity and reliability. nih.gov

The table below summarizes the key aspects of these techniques for the analysis of this compound.

| Technique | Principle | Application for this compound | Key Data Obtained |

| LC-HRMS | Separates compounds based on their partitioning between a mobile and stationary phase, followed by high-accuracy mass analysis. | Purity assessment, identification of non-volatile impurities and degradation products. | Accurate mass of the molecular ion and fragment ions, retention time. |

| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Purity assessment, identification of volatile impurities and by-products. | Retention time, mass spectrum (fragmentation pattern). |

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal allows for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the dimethoxymethyl group relative to the imidazole ring. nih.govmdpi.com This technique provides definitive proof of the compound's stereochemistry and connectivity, which is fundamental for understanding its chemical behavior. The crystallographic data obtained, such as unit cell parameters and space group, provide a detailed picture of the molecule's solid-state form. mdpi.comresearchgate.net

Beyond the individual molecular structure, SC-XRD reveals how molecules of this compound are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. rsc.orgnih.gov Hydrogen bonds, which are common in imidazole-containing structures, play a significant role in dictating the supramolecular architecture. researchgate.netresearchgate.netnih.gov For instance, N-H···N or N-H···O hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks, influencing properties like melting point and solubility. researchgate.netresearchgate.netmdpi.com The study of these interactions provides insight into how the molecules recognize and assemble with each other in the solid state. nih.gov

The following table presents typical crystallographic data that can be obtained from an SC-XRD analysis of an imidazole derivative.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Hydrogen Bond Geometry | Details of intermolecular hydrogen bonding interactions. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nist.govnist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For instance, C-O stretching vibrations are typically observed around 1100 cm⁻¹. The N-H stretching vibration of the imidazole ring would also be a prominent feature. researchgate.net By analyzing the frequencies and intensities of these vibrational bands, one can confirm the presence of the key functional groups and gain insight into the molecule's structure. researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its optical properties. Imidazole and its derivatives typically exhibit characteristic absorption peaks in the UV region. For example, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The presence of substituents, such as the dimethoxymethyl group, can cause shifts in these absorption bands. mdpi.com The UV-Vis spectrum of an imidazole derivative can display absorption bands in the range of 220-300 nm. researchgate.net These studies are important for understanding the electronic structure and potential applications of the compound in optoelectronics. researchgate.net

The table below outlines the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Observations | Information Gained |

| Infrared (IR) Spectroscopy | C-O stretching, C-N stretching, N-H stretching, and C-H stretching vibrations. | Identification of key functional groups. |

| UV-Visible (UV-Vis) Spectroscopy | Absorption maxima in the UV region, potentially with shifts due to the dimethoxymethyl substituent. mdpi.comresearchgate.net | Information on electronic transitions and conjugation within the molecule. |

Research Applications and Interdisciplinary Advancements

Medicinal Chemistry Research Applications

The imidazole (B134444) nucleus is a key component in many biologically active compounds, both natural and synthetic. mdpi.combiomedpharmajournal.org This has made 2-(dimethoxymethyl)-1H-imidazole and its derivatives a focal point of medicinal chemistry research, aiming to create novel molecules with specific and potent pharmacological activities.

Rational Design and Synthesis of Imidazole-Acetal Scaffolds as Bioactive Agents

The rational design of bioactive agents often involves modifying a core scaffold, like that provided by this compound, to enhance its interaction with biological targets. The imidazole ring is particularly advantageous due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to enzymes and receptors. nih.gov

Derivatives of the imidazole scaffold have been extensively investigated as inhibitors of a variety of crucial biological targets. The imidazole moiety can interact with the active sites of enzymes, leading to their inhibition and thereby modulating physiological processes.

One of the most significant targets for imidazole-based drugs is Lanosterol (B1674476) 14α-demethylase (L14DM) , a key enzyme in the biosynthesis of sterols in fungi and protozoa. tandfonline.comnih.govnih.gov Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell death. This mechanism is the basis for the antifungal activity of many azole drugs. tandfonline.comnih.govdrugbank.com Structurally simple dialkyl imidazoles have been shown to be potent inhibitors of Trypanosoma cruzi L14DM, with some compounds exhibiting efficacy in animal models of Chagas disease. nih.gov The unsubstituted imidazole nitrogen is thought to coordinate with the heme iron of this cytochrome P450 enzyme. nih.gov

Another important target is dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR can halt cell proliferation, making it a valuable target for anticancer and antimicrobial therapies. Computer-aided design has been used to develop 1H-imidazole-2,4-diamine derivatives as potential inhibitors of Plasmodium falciparum DHFR, showing interactions with key amino acid residues in the enzyme's active site. nih.gov

Imidazole derivatives have also been explored as inhibitors of other enzymes like heme oxygenase-1 (HO-1) and myeloperoxidase . Furthermore, they have shown the ability to inhibit cytochrome P-450-dependent oxidation. nih.gov

The table below summarizes the inhibitory activity of some imidazole derivatives against various biological targets.

| Target Enzyme | Imidazole Derivative Class | Organism/Cell Line | Observed Effect | Reference |

| Lanosterol 14α-demethylase | Dialkyl imidazoles | Trypanosoma cruzi | Potent inhibition, accumulation of lanosterol | nih.gov |

| Lanosterol 14α-demethylase | 2-Alkyl-3-imidazolylchromanones | Fungi | Antifungal activity comparable to fluconazole | tandfonline.comtandfonline.com |

| Dihydrofolate Reductase (DHFR) | 1H-imidazole-2,4-diamine derivatives | Plasmodium falciparum | Potential inhibition based on molecular docking | nih.gov |

| Cytochrome P-450 | Imidazole derivatives | Marine fish hepatic microsomes | Inhibition of benzo(a)pyrene metabolism | nih.gov |

The versatility of the imidazole scaffold has led to the development of compounds with a broad spectrum of pharmacological activities, including antiparasitic, antifungal, and anticancer properties. researchgate.netnih.govnih.gov

Antiparasitic Potential: Imidazole derivatives have shown significant promise as antiparasitic agents, particularly against Toxoplasma gondii and Trypanosoma cruzi. researchgate.netnih.govnih.govlmu.edu.ng Studies have demonstrated that these compounds can restrict parasite growth in a dose-dependent manner. nih.gov The proposed mechanism of action involves the induction of oxidative stress within the parasite. nih.gov Several synthesized imidazole derivatives have exhibited high selectivity against the parasite compared to host cells, marking them as potential candidates for further development. nih.gov

Antifungal Potential: The antifungal activity of imidazole derivatives is well-established, with many clinically used antifungal drugs containing an imidazole ring. nih.govoup.comoup.com These compounds often target lanosterol 14α-demethylase, as previously mentioned. tandfonline.comnih.gov Research has focused on synthesizing new imidazole derivatives with broad-spectrum activity against various fungal strains, including those resistant to existing drugs. nih.govnih.gov For instance, certain halogenated derivatives have demonstrated potent activity against Candida species. oup.com

Anticancer Potential: The imidazole ring is a structural component of several anticancer drugs. nih.govfrontiersin.orgelsevierpure.com Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and histone deacetylases, induction of apoptosis, and cell cycle arrest. nih.govelsevierpure.comrsc.org For example, some 1-substituted-2-aryl imidazoles have displayed potent antiproliferative activities against a range of cancer cell lines. nih.gov The unique electronic and steric properties of the imidazole ring enable it to interact with diverse biological receptors at the molecular level, contributing to its wide-ranging anticancer applications. frontiersin.org

The following table highlights some research findings on the pharmacological potential of imidazole derivatives.

| Pharmacological Profile | Derivative Class | Target Organism/Cell Line | Key Findings | Reference |

| Antiparasitic | Bis-imidazoles, Phenyl-substituted 1H-imidazoles | Toxoplasma gondii | High selectivity and significant growth inhibition | nih.gov |

| Antifungal | Halogenated imidazole derivatives | Candida spp., Mycobacterium tuberculosis | Good activity with low MIC values | oup.com |

| Antifungal | 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton, Microsporum, Aspergillus, Candida | Good in vitro antifungal action | oup.com |

| Anticancer | Imidazole-based N-phenylbenzamide derivatives | A549, HeLa, MCF-7 | Good to moderate cytotoxic activity | frontiersin.org |

| Anticancer | 1-Substituted-2-aryl imidazoles | Various cancer cell lines | Potent antiproliferative activities | nih.gov |

Computational Drug Discovery Pipelines

In recent years, computational methods have become an indispensable part of the drug discovery process, significantly accelerating the identification and optimization of new drug candidates. f1000research.comnih.govco-ac.com The imidazole scaffold, including derivatives of this compound, is frequently studied using these in silico techniques.

Virtual Screening and Molecular Docking for Ligand-Target Interactions

Virtual screening and molecular docking are powerful computational tools used to predict the binding affinity and orientation of small molecules to a biological target. jddtonline.infojddtonline.infonih.gov These methods allow researchers to screen large libraries of virtual compounds and prioritize those with the highest likelihood of being active, thereby reducing the time and cost of experimental screening. nih.gov

Molecular docking studies have been instrumental in understanding the interaction of imidazole derivatives with their target enzymes. For instance, docking simulations have helped to elucidate the binding modes of imidazole-based inhibitors with lanosterol 14α-demethylase and dihydrofolate reductase. tandfonline.comnih.gov These studies can reveal crucial information about the key amino acid residues involved in the interaction and guide the design of more potent inhibitors. nih.gov For example, docking studies of imidazole phenanthroline derivatives with DNA gyrase have helped in evaluating their antimicrobial potential. jddtonline.info

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

Beyond predicting binding affinity, computational methods are also used to forecast the pharmacokinetic and toxicological properties of drug candidates, a process known as ADMET prediction. nih.govtrdizin.gov.trnih.govmdpi.com Early assessment of these properties is crucial for lead optimization and reducing the high attrition rates of compounds in clinical trials. f1000research.com

For imidazole derivatives, in silico ADMET prediction has been used to evaluate properties such as solubility, membrane permeability, and potential toxicity. nih.govtrdizin.gov.trtandfonline.com For example, ADMET studies on novel imidazole derivatives designed as antifungal agents helped to establish a connection between their physicochemical properties and biological activities. tandfonline.com Similarly, for newly designed imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, ADMET analysis predicted good bioavailability and low toxicity for the most promising compounds. nih.gov These computational predictions provide valuable insights for medicinal chemists to modify the chemical structure of lead compounds to improve their drug-like properties. researchgate.net

The table below provides an overview of the application of computational methods in the study of imidazole derivatives.

| Computational Method | Application | Derivative Class | Target/Property | Key Insight | Reference |

| Molecular Docking | Virtual Screening | Imidazole phenanthroline derivatives | DNA gyrase | Prediction of binding affinity and antimicrobial potential | jddtonline.infojddtonline.info |

| Molecular Docking | Binding Mode Analysis | 2-Alkyl-3-imidazolylchromanones | Lanosterol 14α-demethylase | Identification of active conformation | tandfonline.comtandfonline.com |

| Molecular Docking | Inhibitor Design | 1H-imidazole-2,4-diamine derivatives | Plasmodium falciparum DHFR | Understanding key interactions for enzyme inhibition | nih.gov |

| ADMET Prediction | Lead Optimization | Novel imidazole derivatives | Physicochemical properties, antifungal activity | Connection between properties and activity | tandfonline.com |

| ADMET Prediction | Drug-likeness Evaluation | Imidazo[1,2-a]pyridine-3-carboxamides | Bioavailability, toxicity | Prediction of favorable pharmacokinetic profiles | nih.gov |

| ADMET Prediction | Toxicity Forecasting | Benzimidazole derivatives | Carcinogenicity, cytotoxicity | Assessment of potential toxicity | mdpi.com |

Exploration of Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The imidazole scaffold is a crucial component in many biologically active molecules and serves as a key structural motif for investigating molecular interactions with macromolecules like proteins and DNA. While direct studies on this compound are not extensively detailed in the provided literature, the broader family of imidazole derivatives offers significant insights into potential interactions. These derivatives are recognized for their ability to engage with biological targets through various non-covalent interactions, a principle central to drug discovery and chemical biology.

The cellular DNA damage response (DDR) is a complex signaling network that relies on a vast array of protein-protein interactions (PPIs) and protein-DNA interactions to maintain genomic integrity. rsc.orgnih.gov Targeting these pathways is a significant strategy in cancer therapy. rsc.orgnih.gov Imidazole-based compounds have been explored as inhibitors of these interactions. For example, inhibitors of the Mdm2-p53 interaction, which are crucial for regulating cell cycle and apoptosis, have been developed, demonstrating the potential of small molecules to disrupt these critical PPIs. researchgate.net The overexpression of enzymes like transglutaminase 2 (TGase 2) has been linked to the progression of certain cancers, such as renal cell carcinoma, through its interaction with and inactivation of the p53 tumor suppressor protein. nih.gov Researchers have successfully developed novel inhibitors based on a 1H-benzo[d]imidazole-4,7-dione structure that can disrupt the TG2-p53 complex, leading to p53 stabilization and inducing apoptosis in cancer cells. nih.gov

Table 1: Examples of Imidazole Derivatives in Biological Interactions

| Imidazole Derivative Class | Biological Target/System | Key Findings | Reference(s) |

|---|---|---|---|

| General Imidazole Compounds | DNA Damage Response (DDR) Pathways | Imidazole-based small molecules are developed to inhibit protein-protein interactions within the DDR network for cancer therapy. | rsc.orgnih.govresearchgate.net |

| 1H-benzo[d]imidazole-4,7-dione Analogs | Transglutaminase 2 (TGase 2) and p53 Protein | These compounds inhibit the TG2-p53 interaction, leading to stabilization of p53 and apoptosis in renal carcinoma cells. | nih.gov |

| General Imidazole Derivatives | Various Enzymes and Receptors | The imidazole structure is a key pharmacophore that can bind to enzymes and receptors, modulating their activity for potential therapeutic effects. |

Catalysis Research and Synthetic Methodologies

The unique electronic and structural properties of the imidazole ring make it a versatile component in the design of catalysts and a valuable building block in complex organic syntheses. The compound this compound serves as a protected precursor to 2-formylimidazole, a reactive species that can be leveraged in various synthetic methodologies.

Development of Novel Catalysts and Ligands Derived from Imidazole-Acetal Precursors

Imidazole derivatives are foundational in the development of advanced catalysts and ligands. The nitrogen atoms in the imidazole ring can coordinate with a wide range of metal centers, making them excellent candidates for ligand design in coordination chemistry and catalysis. The acetal (B89532) group of this compound can be deprotected to reveal an aldehyde, which can then be used to build more complex ligand architectures through reactions like condensation or reductive amination.

While specific catalysts derived directly from this compound are not detailed, the principles are well-established. For instance, surfactants containing histidyl (imidazole) residues have been shown to act as catalysts for hydrolysis reactions in micellar systems. mdpi.com This demonstrates the potential of incorporating the imidazole motif into larger molecular assemblies to create specialized catalytic environments. The development of such "designer surfactants" or metallosurfactants, where the imidazole ligand is part of an amphiphilic molecule, localizes catalytic activity to the micelle interface, enhancing reaction rates and selectivity in aqueous media. mdpi.com

Application in Diverse Organic Reactions and Cascade Processes

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach in modern organic synthesis. Imidazole and its derivatives are often key players in these processes, both as reactants and as part of the catalytic system. The synthesis of substituted imidazoles itself can be achieved through cascade or one-pot reactions, such as the Debus-Radziszewski condensation. bit.edu.cnresearchgate.net

A notable application involves the synthesis of complex heterocyclic systems. Brønsted acid-catalyzed cascade reactions have been developed that couple aldehydes with alkynyl alcohols or sulfonamides in a sequence that forges multiple new bonds and rings in one operation. nih.gov An imidazole-acetal precursor like this compound could be envisioned as a component in such complex syntheses, where the aldehyde is unmasked in situ to participate in the cascade. Furthermore, organocatalytic cascade reactions, for example, using chiral prolinol ethers, have been developed for the asymmetric synthesis of highly functionalized pyrrolidines, showcasing the power of combining different reaction types in one pot. rsc.org

Table 2: Applications of Imidazole Derivatives in Synthetic Methodologies

| Reaction Type | Role of Imidazole Moiety | Example Process | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Cascade Reaction | Synthetic Target | Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles from aryl methyl ketones via a cascade of oxidation and Debus reaction. | Efficient construction of complex imidazole derivatives with potential bioactivity. | bit.edu.cnresearchgate.net |

| [3+2] Cyclization | Synthetic Target | Catalyst-free synthesis of 2,4-disubstituted imidazoles from vinyl azides and amidines. | A simple and efficient method with broad functional group tolerance. | nih.gov |

| Prins Carbocyclization Cascade | Potential Building Block | An acid-catalyzed cascade to form fused heterotricycles. | Access to a diverse library of polycyclic small molecules from simple building blocks. | nih.gov |

| Micellar Catalysis | Catalytic Moiety | Hydrolysis of p-nitrophenyl carboxylates catalyzed by peptide surfactants containing histidyl residues. | Demonstration of imidazole's role in biomimetic catalytic systems. | mdpi.com |

Investigations into Prebiotic Catalysis and Biomimetic Systems

The imidazole ring is a component of the amino acid histidine, which plays a central role in the active sites of many enzymes. This has led to significant interest in using imidazole and its derivatives in biomimetic systems that mimic enzyme function. Micellar catalysis provides a prime example of such a system. Micelles, formed by the self-assembly of surfactant molecules in water, create a microenvironment that can solubilize hydrophobic reactants and accelerate reactions, much like an enzyme's active site. mdpi.com

Research has shown that surfactants incorporating imidazole residues can catalyze reactions like the hydrolysis of esters. mdpi.com In these systems, the imidazole group can act as either a nucleophilic or general base catalyst. Studies have revealed that in certain micellar systems, the general base mechanism is predominant, highlighting how the microenvironment can influence the reaction pathway. mdpi.com These investigations provide fundamental insights into how simple organic molecules like imidazoles could have played a catalytic role in prebiotic chemical systems, contributing to the formation of more complex molecules on the early Earth.

Materials Science Research and Functional Materials

The incorporation of imidazole-based structures into polymers is a burgeoning area of materials science, leading to the development of functional materials with unique electronic, optical, and conductive properties.

Polymer Chemistry: Synthesis of π-Conjugated and Imidazolium-Based Polymers

The compound this compound and its derivatives are valuable precursors for synthesizing advanced polymers. The imidazole ring can be integrated into the polymer backbone to create π-conjugated systems or modified to form imidazolium (B1220033) salts for poly(ionic liquid)s.

One study detailed the synthesis of poly(N,N'-dimethoxymethyl-2,2'-biimidazole-5,5'-diyl), or PBIm(NMOM), through dehalogenative polycondensation using a nickel complex. acs.org This polymer, with a number-average molecular weight of 12,000, is a protected form of poly(2,2'-imidazole-5,5'-diyl). acs.org The deprotection of the dimethoxymethyl groups yields a fully π-conjugated polymer with distinct UV-vis absorption properties, indicating electronic communication along the polymer chain. acs.org Such materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors.

Furthermore, imidazole derivatives are used to create imidazolium-based poly(ionic liquid)s (PILs). These materials combine the properties of polymers with those of ionic liquids, making them useful as solid-state electrolytes, gas separation membranes, and catalysts. For instance, a binuclear imidazolium-functionalized PIL was synthesized via self-polymerization of an ionic liquid monomer derived from N-vinylimidazole. mdpi.com This catalyst demonstrated high efficiency in the chemical fixation of CO2 into cyclic carbonates, showcasing a practical application of imidazolium-based polymers in green chemistry. mdpi.com The one-pot synthesis of symmetric imidazolium ionic liquids with long alkyl chains further highlights the versatility of imidazole chemistry in creating functional materials like surfactants. rsc.org

Table 3: Imidazole-Based Polymers and Their Properties

| Polymer Name/Type | Precursor/Monomer | Synthesis Method | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|

| Poly(N,N'-dimethoxymethyl-2,2'-biimidazole-5,5'-diyl) [PBIm(NMOM)] | A dimethoxymethyl-protected biimidazole | Dehalogenative polycondensation | Precursor to a π-conjugated polymer; potential for organic electronics. | acs.org |

| Binuclear Imidazolium-Based Poly(ionic liquid) [P-BVIMCl] | Binuclear ionic liquid monomer from N-vinylimidazole | Free radical self-polymerization | High ionic density; efficient catalyst for CO2 conversion to cyclic carbonates. | mdpi.com |

| Symmetric Imidazolium Ionic Liquids | Glyoxal, formaldehyde (B43269), amine, acetic acid | One-pot Debus–Radziszewski reaction | Act as surfactants; precursors to other ionic liquids via metathesis. | rsc.org |

Advanced Applications in Electronic Devices, Sensors, and Optoelectronics

Dedicated research on the application of this compound in electronic devices, sensors, or optoelectronics has not been identified in the available scientific literature.

Surface Chemistry and Corrosion Inhibition Studies

While specific studies on this compound as a corrosion inhibitor are not prevalent, the general principles of corrosion inhibition by imidazole derivatives provide a basis for understanding its potential role. Imidazole compounds are well-regarded for their ability to protect metallic structures from corrosion. This protective action is primarily achieved through the adsorption of the imidazole molecules onto the metal surface, which forms a stable and persistent barrier against corrosive agents.

The fundamental mechanism involves the interaction between the imidazole ring and the metal. The nitrogen atoms within the imidazole ring possess lone pairs of electrons, which are capable of forming coordinate covalent bonds with the vacant d-orbitals of metal atoms, such as iron. This strong adsorption creates a protective film that slows down both anodic and cathodic corrosion reactions.

The effectiveness of imidazole derivatives as corrosion inhibitors is influenced by their chemical structure, which dictates the mode of adsorption on the metal surface. Generally, these compounds can adsorb in a parallel or tilted orientation. A parallel orientation, where the imidazole ring lies flat on the surface, is often associated with higher surface coverage and more efficient corrosion inhibition. The presence of various functional groups on the imidazole ring can further enhance its protective properties.

For instance, computational studies on imidazole have shown that C-H dissociation can occur upon adsorption on an iron surface, leading to strongly bonded dehydrogenated species that form a robust protective film. This suggests that the interactions between imidazole-based inhibitors and metal surfaces can be complex and go beyond simple physisorption.

It is important to note that the efficiency of an imidazole-based inhibitor can also depend on the environmental conditions, such as the pH of the corrosive medium. Studies have been conducted on the performance of imidazole derivatives in both acidic and alkaline environments.

Conclusion and Future Research Directions

Synopsis of Major Research Contributions in 2-(Dimethoxymethyl)-1H-Imidazole Chemistry

Research into this compound has primarily centered on its utility as a synthetic intermediate and its potential biological activities. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to yield 2-formylimidazole, a valuable precursor for a variety of more complex molecules.

One of the key synthetic contributions lies in its role in the preparation of multisubstituted imidazoles. A notable method involves a solvent-free catalytic system for the direct conversion of multisubstituted imidazoles through the reaction of acetals, like this compound, with benzils and ammonium (B1175870) acetate (B1210297) or amines. nih.govrsc.org This reaction proceeds under mild conditions using a heterogeneous catalyst such as FeCl3/SiO2, offering high yields and easy catalyst recyclability. nih.govrsc.org This approach highlights the compound's utility as a stable and manageable synthon for constructing complex heterocyclic frameworks. The concept of a "synthon" is a cornerstone of retrosynthetic analysis in organic chemistry, representing an idealized fragment of a target molecule that can be formed by a known or conceivable chemical reaction. nih.govacs.org

In the realm of medicinal chemistry, while specific studies on this compound are not extensive, the broader class of 2-substituted imidazole (B134444) derivatives has shown significant promise. scirp.orgchemijournal.comijpsjournal.com Research has indicated that imidazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer properties. chemijournal.comijpsjournal.commdpi.com The structural motif of 2-substituted imidazoles is a key area of investigation for the development of novel therapeutic agents. scirp.orgesisresearch.orgnih.gov

Identification of Current Research Gaps and Unexplored Avenues

Despite its potential, the research landscape for this compound reveals several significant gaps. A primary area that remains underexplored is the full scope of its reactivity. While its use as a protected aldehyde is established, a systematic investigation into its participation in other chemical transformations is lacking. For instance, the development of novel synthetic methodologies that leverage the unique electronic and steric properties of the dimethoxymethyl group could lead to new and efficient routes for the synthesis of complex imidazoles. researchgate.nettsijournals.com

Furthermore, there is a notable scarcity of in-depth studies on the biological profile of this compound itself. While the broader class of imidazoles is known for its diverse bioactivities, specific and comprehensive screening of this particular compound against a wide range of biological targets is yet to be reported. esisresearch.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of a lead compound, are also absent for this molecule and its close derivatives. chemijournal.comesisresearch.orgnih.gov

Another significant gap is the limited exploration of this compound as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have revolutionized the field of catalysis. beilstein-journals.orgrsc.orgnih.gov Imidazolium (B1220033) salts, the precursors to NHCs, are often synthesized from 2-substituted imidazoles. beilstein-journals.orgbeilstein-journals.org The potential of this compound to be converted into novel NHC ligands with unique steric and electronic properties remains an exciting and unexplored avenue of research.

Prospective for Interdisciplinary Collaboration and Translational Research

The unique characteristics of this compound present numerous opportunities for interdisciplinary collaboration and translational research, bridging fundamental chemistry with applied sciences.

In the field of materials science , the imidazole scaffold is a known building block for the development of functional materials, including polymers and metal-organic frameworks (MOFs). numberanalytics.comnumberanalytics.com The ability to deprotect the aldehyde functionality of this compound post-polymerization or framework assembly could allow for the creation of materials with tunable properties and reactive sites for sensing or catalytic applications. Collaborative efforts between synthetic chemists and materials scientists could lead to the design of novel materials with applications in areas such as gas storage, separation, and catalysis.

From a medicinal chemistry perspective, the compound serves as a potential starting point for the development of new therapeutic agents. nih.govmdpi.comnih.gov Collaboration with pharmacologists and biochemists is essential to systematically evaluate its biological activity and that of its derivatives. High-throughput screening campaigns could uncover novel bioactivities, and subsequent medicinal chemistry efforts could optimize lead compounds. The development of imidazole-based drugs has a rich history, and this compound could contribute to the next generation of therapeutics. mdpi.com

The potential of this compound as an NHC precursor opens doors for collaboration with experts in catalysis and organometallic chemistry. beilstein-journals.orgrsc.orgnih.gov The development of new NHC ligands derived from this compound could lead to catalysts with enhanced stability, selectivity, and activity for a wide range of organic transformations. This has significant implications for the fine chemicals and pharmaceutical industries, where efficient and sustainable catalytic processes are in high demand.

Finally, the development of efficient and scalable synthetic routes for this compound and its derivatives is a crucial aspect of process chemistry . Collaboration between academic research groups and industrial partners could facilitate the translation of laboratory-scale syntheses to commercially viable processes, making this versatile building block more accessible to the broader scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethoxymethyl)-1H-imidazole and its derivatives?

- Methodological Answer: Synthesis typically involves coupling reactions under controlled conditions. For example, derivatives can be prepared by reacting imidazole precursors with dimethoxy-substituted electrophiles in solvents like DMF or THF, using bases (e.g., triethylamine) to neutralize byproducts. Key steps include optimizing reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., Cu(I) for click chemistry). Structural confirmation requires NMR, IR, and elemental analysis .

Q. How can researchers characterize the structural purity of this compound derivatives?

- Methodological Answer: Combine spectroscopic techniques:

- 1H/13C NMR: Identify proton environments (e.g., dimethoxy methyl groups at δ ~3.2–3.5 ppm) and carbon shifts.

- IR Spectroscopy: Detect functional groups (e.g., C-O stretches at ~1100 cm⁻¹).

- Elemental Analysis: Compare calculated vs. experimental C/H/N/S percentages to confirm purity, addressing discrepancies through recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational docking studies predict the binding mechanisms of this compound derivatives to biological targets?

- Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to model interactions. Key steps:

- Protein Preparation: Retrieve target structures (e.g., EGFR from PDB) and remove water molecules.

- Ligand Optimization: Minimize energy for the derivative using DFT or MMFF94 force fields.

- Docking Analysis: Evaluate binding poses (e.g., π-π stacking with aromatic residues, hydrogen bonding with active sites). Validate with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer:

- SAR Analysis: Systematically vary substituents (e.g., aryl groups at position 2) and correlate with activity trends.

- Meta-Analysis: Cross-reference published IC50 values and assay conditions (e.g., cell lines, incubation times).

- ADMET Profiling: Assess pharmacokinetic differences (e.g., solubility, metabolic stability) that may explain variability .

Q. How can regioselective functionalization of the imidazole ring be achieved for targeted modifications?

- Methodological Answer:

- Pd-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl groups at specific positions.

- Protecting Groups: Temporarily block reactive sites (e.g., N1 with benzyl groups) to direct substitutions to C2 or C4.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at desired positions .

Q. What experimental designs improve yield in multi-step syntheses of imidazole-based libraries?

- Methodological Answer:

- One-Pot Reactions: Combine steps (e.g., cyclization and functionalization) to minimize intermediate isolation.

- High-Throughput Screening: Test solvent/catalyst combinations (e.g., TDAE for nitro-group reactions) to identify optimal conditions.

- Purification Automation: Use flash chromatography or HPLC to streamline isolation of high-purity products .

Data Analysis and Validation

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer:

- Recalibrate Instruments: Verify spectrometer accuracy with standard compounds.

- Sample Homogeneity: Ensure thorough drying to remove solvent residues.

- Alternative Techniques: Use mass spectrometry (HRMS) or X-ray crystallography for additional validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points.

- Confidence Intervals: Report IC50 values with 95% CI to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.